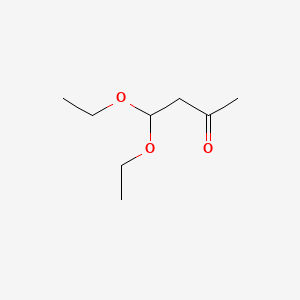

4,4-Diethoxybutan-2-one

Beschreibung

4,4-Diethoxybutan-2-one (CAS: 20082-91-1) is a ketone derivative with two ethoxy groups (-OCH₂CH₃) at the 4-position of the butan-2-one backbone. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and agrochemicals. Its ethoxy substituents enhance solubility in organic solvents and influence reactivity in nucleophilic additions or acetal formation reactions. Despite its industrial relevance, detailed physicochemical data (e.g., boiling point, melting point) remain sparsely documented in available literature.

Eigenschaften

IUPAC Name |

1,1-diethoxybutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-7(9)8(10-5-2)11-6-3/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCPNUUGSYNSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864946 | |

| Record name | 1,1-Diethoxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20082-91-1 | |

| Record name | 4,4-Diethoxybutan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020082911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4-Diethoxybutan-2-one can be synthesized through a Claisen condensation reaction involving ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid. The reaction produces butanone sodium enolate, which is then treated with methanol containing concentrated sulfuric acid to yield the crude product. The crude product is purified by distillation under normal and reduced pressure .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route as described above. The process involves large-scale reactions with careful control of reaction conditions to ensure high yield and purity. The raw materials used are relatively inexpensive, making the process cost-effective for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Diethoxybutan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and alcohols, often in the presence of acid or base catalysts.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4,4-Diethoxybutan-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients. It is involved in the preparation of compounds with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of fine chemicals, including dyes, fragrances, and polymers. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .

Wirkmechanismus

The mechanism of action of 4,4-Diethoxybutan-2-one involves its reactivity as a ketone and an acetal. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various derivatives. The presence of the ethoxy groups enhances its reactivity and stability in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

4,4-Dimethoxybutan-2-one (CAS: 5436-21-5)

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol .

- Substituents : Two methoxy groups (-OCH₃) at the 4-position.

- Physical State : Colourless to pale yellow liquid .

- Applications: Serves as a precursor for synthesizing pharmaceuticals like 2-chloro-3-amino-4-methylpyridine and 2-mercapto-4-methylpyrimidine . Simplifies industrial processes due to its stability and ease of functionalization .

- Key Differences: Smaller substituents (methoxy vs. Methoxy groups are less electron-donating than ethoxy, affecting reaction kinetics in nucleophilic substitutions .

3-Chloro-4,4-diethoxybutan-2-one (CAS: 77070-88-3)

- Molecular Formula : C₈H₁₅ClO₃

- Molecular Weight : 194.66 g/mol .

- Substituents : Ethoxy groups at the 4-position and a chlorine atom at the 3-position.

- Applications: The chlorine atom introduces electrophilic character, making it suitable for further derivatization (e.g., SN2 reactions) . Potential use in synthesizing halogenated intermediates for agrochemicals.

- Key Differences :

4,4-Dichlorobutan-2-one (CAS: 30845-73-9)

- Molecular Formula : C₄H₆Cl₂O

- Molecular Weight : 156.99 g/mol .

- Substituents : Two chlorine atoms at the 4-position.

- Applications: Used in specialty chemical synthesis, particularly where dichlorinated ketones are required. Limited data on industrial applications, likely due to handling challenges associated with reactive chlorinated compounds.

- Key Differences :

Comparative Data Table

Research Findings and Trends

Reactivity Trends :

- Alkoxy groups (methoxy, ethoxy) enhance solubility and stabilize intermediates via electron donation, whereas chloro groups increase electrophilicity and reaction rates in substitution reactions .

- Ethoxy substituents in this compound provide a balance between steric bulk and electron donation, making it versatile in multi-step syntheses.

- Industrial Relevance: 4,4-Dimethoxybutan-2-one is preferred in pharmaceutical synthesis due to its lower molecular weight and cost-effectiveness .

- Data Gaps: Limited information on the ecological impact and toxicity of this compound and its analogs highlights the need for further studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.